REACTION_CXSMILES
|
ClC[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([S:12]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)(=[O:14])=[O:13])[CH:7]=[CH:6]2.C1O[CH2:38][CH2:37]OCCOCCOCCOCCOC1.[C-]#[N:41].[K+]>C(#N)C>[CH3:21][C:18]1[CH:17]=[CH:16][C:15]([S:12]([N:8]2[C:9]3[C:5](=[CH:4][CH:3]=[C:11]([CH2:37][C:38]#[N:41])[CH:10]=3)[CH:6]=[CH:7]2)(=[O:14])=[O:13])=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
5-chloromethyl-1-(4-methylphenylsulfonyl)indole
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Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C2C=CN(C2=CC1)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
117 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed (water, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=C(C=C12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 449.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |